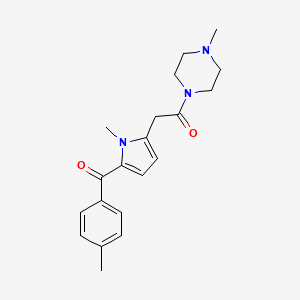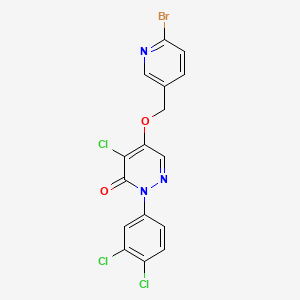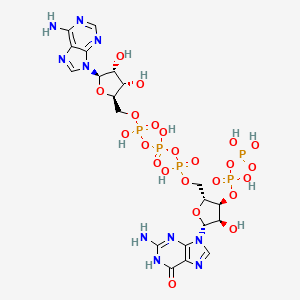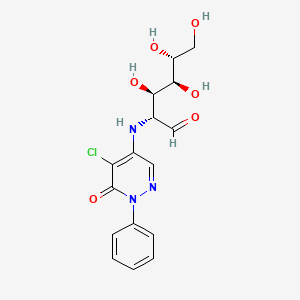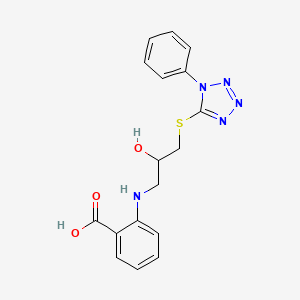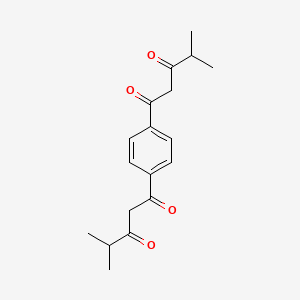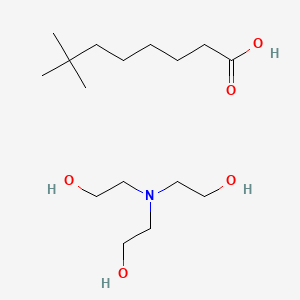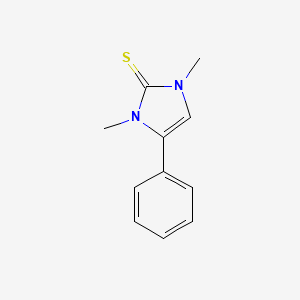
Amphetamine tartrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Amphetamine tartrate is a central nervous system stimulant derived from amphetamine, a compound first synthesized in 1887. It is commonly used in the treatment of attention deficit hyperactivity disorder (ADHD), narcolepsy, and obesity. This compound is known for its ability to increase alertness, concentration, and energy levels by stimulating the release of neurotransmitters such as dopamine and norepinephrine .
準備方法
Synthetic Routes and Reaction Conditions: Amphetamine tartrate can be synthesized from phenylpropanolamine salts through a series of chemical reactions. The process typically involves acylation of phenylpropanolamine with an acylating agent in a solvent at elevated temperatures, followed by hydrogenation in the presence of a catalyst . The reaction conditions must be carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar methods as described above. The process is optimized for efficiency, cost-effectiveness, and safety. The final product is often purified through crystallization and other separation techniques to meet pharmaceutical standards .
化学反応の分析
Types of Reactions: Amphetamine tartrate undergoes various chemical reactions, including:
Oxidation: Conversion to phenylacetone and other by-products.
Reduction: Formation of secondary amines.
Substitution: Introduction of different functional groups on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon or platinum.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents.
Major Products:
Oxidation: Phenylacetone, benzoic acid.
Reduction: Secondary amines.
Substitution: Halogenated, nitrated, or sulfonated amphetamine derivatives.
科学的研究の応用
Amphetamine tartrate has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methods.
Biology: Investigated for its effects on neurotransmitter systems and brain function.
Medicine: Studied for its therapeutic potential in treating ADHD, narcolepsy, and obesity.
Industry: Utilized in the development of pharmaceuticals and as a reference standard in analytical chemistry.
作用機序
Amphetamine tartrate is often compared with other stimulants, including:
Methamphetamine: Similar in structure but more potent and longer-lasting.
Methylphenidate: Used for similar therapeutic purposes but has a different mechanism of action.
Ephedrine: A naturally occurring stimulant with similar effects but less potent
Uniqueness: this compound is unique due to its balanced efficacy and safety profile in treating ADHD and narcolepsy. Its ability to increase both dopamine and norepinephrine levels makes it particularly effective in managing symptoms of these disorders .
類似化合物との比較
- Methamphetamine
- Methylphenidate
- Ephedrine
- Cathinone
特性
CAS番号 |
13093-77-1 |
|---|---|
分子式 |
C13H19NO6 |
分子量 |
285.29 g/mol |
IUPAC名 |
1-phenylpropan-2-ylazanium;(2R,3R)-2,3,4-trihydroxy-4-oxobutanoate |
InChI |
InChI=1S/C9H13N.C4H6O6/c1-8(10)7-9-5-3-2-4-6-9;5-1(3(7)8)2(6)4(9)10/h2-6,8H,7,10H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1 |
InChIキー |
KHIBJQODXRPUJC-LREBCSMRSA-N |
異性体SMILES |
CC(CC1=CC=CC=C1)[NH3+].[C@@H]([C@H](C(=O)[O-])O)(C(=O)O)O |
正規SMILES |
CC(CC1=CC=CC=C1)[NH3+].C(C(C(=O)[O-])O)(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


